3-Methyloxane-3-carbaldehyde
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Overview
Description
3-Methyloxane-3-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxane-3-carbaldehyde typically involves the oxidation of 3-methyloxane. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to achieve the desired aldehyde functionality .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the oxidation process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3-Methyloxane-3-carboxylic acid
Reduction: 3-Methyloxane-3-methanol
Substitution: Various substituted oxane derivatives
Scientific Research Applications
3-Methyloxane-3-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Methyloxane-3-carbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
3-Methyloxetane-3-carbaldehyde: Similar structure but with a four-membered ring.
3-Methylbutanal: A straight-chain aldehyde with similar reactivity.
Cyclohexane-1-carbaldehyde: A six-membered ring aldehyde without the oxygen atom.
Uniqueness: 3-Methyloxane-3-carbaldehyde is unique due to its six-membered ring structure containing an oxygen atom, which imparts different steric and electronic properties compared to its analogs. This structural feature influences its reactivity and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-methyloxane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(5-8)3-2-4-9-6-7/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDPXRARTRGNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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